4-Hexenoic acid

Catalog No.
S1504045
CAS No.
1577-20-4
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hexenoic acid

CAS Number

1577-20-4

Product Name

4-Hexenoic acid

IUPAC Name

(E)-hex-4-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2-3H,4-5H2,1H3,(H,7,8)/b3-2+

InChI Key

NIDHFQDUBOVBKZ-NSCUHMNNSA-N

SMILES

CC=CCCC(=O)O

Synonyms

(E)-4-Hexenoic acid

Canonical SMILES

CC=CCCC(=O)O

Isomeric SMILES

C/C=C/CCC(=O)O

The exact mass of the compound 4-Hexenoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hexenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

4-Hexenoic acid is a six-carbon unsaturated fatty acid distinguished by a double bond at the C-4 position. This specific structural feature is the primary determinant of its chemical reactivity, making it a valuable intermediate in organic synthesis rather than a commodity acid. Unlike its saturated analog, hexanoic acid, the C-4 double bond enables specific intramolecular cyclization reactions and serves as a key functional handle for producing specialty chemicals, particularly in the flavor, fragrance, and polymer sectors.

Substituting 4-Hexenoic acid with more common alternatives like hexanoic acid or other hexenoic acid isomers can lead to complete synthesis failure or the formation of incorrect products. Hexanoic acid lacks the requisite double bond for critical cyclization and functionalization reactions. Positional isomers, such as 2-hexenoic or 3-hexenoic acid, will yield different regioisomeric products, such as beta- or delta-lactones instead of the desired gamma-lactone. For flavor and fragrance applications, its sensory profile is distinct from the potent 'cheesy' and 'sweaty' notes of hexanoic acid, making them non-interchangeable for achieving specific organoleptic targets.

Essential Precursor for γ-Caprolactone Synthesis via Intramolecular Cyclization

The C-4 position of the double bond in 4-hexenoic acid is structurally ideal for intramolecular cyclization to form γ-caprolactone (also known as γ-hexalactone), a valuable flavor and fragrance compound with a creamy, coconut-like odor. Alternative precursors like hexanoic acid cannot undergo this transformation due to the absence of the double bond. Other isomers, such as 5-hexenoic acid, are required to form different lactones (e.g., δ-valerolactone). Catalytic processes, including those using ionic liquids, have been developed to facilitate the isomerization of related intermediates into the necessary structure for γ-lactone formation, underscoring the specific utility of the C4-unsaturated backbone.

Evidence DimensionSuitability as a direct precursor for γ-lactone synthesis
Target Compound DataThe C-4 double bond enables direct intramolecular cyclization to form a five-membered γ-lactone ring.
Comparator Or BaselineHexanoic Acid: Lacks the double bond, making it incapable of this specific cyclization reaction. Other Hexenoic Acid Isomers (e.g., 2-, 3-, 5-): Would form different, non-target lactone ring sizes or require additional isomerization steps.
Quantified DifferenceQualitative difference in reaction feasibility (Feasible vs. Infeasible/Incorrect Product).
ConditionsAcid-catalyzed or biocatalytic lactonization.

For direct, high-yield synthesis of the commercially significant γ-caprolactone, 4-hexenoic acid provides the correct structural backbone, avoiding routes that require less-direct precursors or produce incorrect isomers.

Distinctive Organoleptic Profile Compared to Saturated and Conjugated Analogs

In flavor and fragrance formulation, the sensory profile of an ingredient is critical and non-fungible. The saturated analog, hexanoic acid, is characterized by a strong, often undesirable, 'cheesy,' 'sweaty,' and 'fatty' odor. In contrast, unsaturated acids possess different profiles; for example, the positional isomer trans-2-hexenoic acid has a 'cheesy, fatty, herbal' character, while cis-3-hexenoic acid is noted for creating a 'fresher, more natural-tasting effect' in fruit flavors compared to hexanoic acid. While specific sensory data for 4-hexenoic acid is less documented in comparative studies, its structural difference from these common analogs ensures it will occupy a unique sensory space, distinct from the harsh notes of hexanoic acid or the specific profiles of its conjugated isomers.

Evidence DimensionOdor/Flavor Profile
Target Compound DataA profile distinct from saturated or conjugated analogs, likely possessing fruity or waxy notes without the intense 'cheesy' character.
Comparator Or BaselineHexanoic Acid: Strong 'cheesy, fatty, sweaty, waxy, goaty' odor. trans-2-Hexenoic Acid: 'Cheesy, fatty, herbal, warm' odor.
Quantified DifferenceQualitative difference in primary odor descriptors.
ConditionsSensory panel evaluation for flavor and fragrance applications.

Procurement for flavor applications requires precise sensory profiles; substituting 4-hexenoic acid with hexanoic acid would introduce strong, off-putting notes, while other isomers would fail to deliver the target organoleptic characteristics.

Targeted Synthesis of γ-Caprolactone for Flavor and Fragrance

As a direct and structurally optimized precursor for γ-caprolactone (γ-hexalactone), this compound is the material of choice for synthetic routes targeting this specific lactone, which is widely used for its creamy, fatty, and coconut-like notes in food and fragrance formulations.

Building Block for Functionalized Polymers and Specialty Materials

The double bond at the C-4 position serves as a reactive site for polymerization or post-polymerization modification. This allows for the incorporation of a six-carbon chain with a terminal carboxylic acid group into polymer backbones, useful for creating materials with tailored hydrophilicity, adhesion, or as a handle for further functionalization.

Intermediate for Complex Organic Synthesis

In multi-step synthesis of natural products or pharmaceutical intermediates, the specific location of the double bond in 4-hexenoic acid allows for precise chemical transformations, such as stereospecific epoxidation, dihydroxylation, or metathesis, that would not be possible or would yield different products if starting from saturated or differently unsaturated analogs.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

35194-36-6

Wikipedia

Hex-4-enoic acid
Trans-hex-4-enoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 07-17-2023

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